molecular formula C5H11BO2 B1354268 4-Pentenylboronic acid CAS No. 886747-03-1

4-Pentenylboronic acid

Cat. No.: B1354268
CAS No.: 886747-03-1
M. Wt: 113.95 g/mol
InChI Key: OYPOYNGGXOZFOZ-UHFFFAOYSA-N
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Description

4-Pentenylboronic acid is an organoboron compound with the molecular formula C5H11BO2. It is a boronic acid derivative characterized by the presence of a pentenyl group attached to the boron atom. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Pentenylboronic acid can be synthesized through various methods. One common approach involves the hydroboration of 1,4-pentadiene with a borane reagent, followed by oxidation to yield the boronic acid. The reaction typically proceeds under mild conditions and can be carried out in the presence of solvents such as tetrahydrofuran (THF) or diethyl ether.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration processes. The use of borane-dimethyl sulfide complex (BMS) as the borane source is common due to its stability and ease of handling. The oxidation step is usually performed using hydrogen peroxide or sodium perborate as the oxidizing agent.

Chemical Reactions Analysis

Types of Reactions: 4-Pentenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: Conversion to the corresponding alcohol or aldehyde.

    Reduction: Formation of the corresponding alkane.

    Substitution: Participation in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium perborate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Palladium catalysts, bases such as potassium carbonate.

Major Products Formed:

    Oxidation: 4-penten-1-ol, 4-pentenal.

    Reduction: Pentane.

    Substitution: Various substituted alkenes and alkanes.

Scientific Research Applications

4-Pentenylboronic acid finds broad applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.

    Medicine: Utilized in the development of pharmaceuticals and as a precursor for drug synthesis.

    Industry: Applied in the production of polymers, agrochemicals, and materials.

Mechanism of Action

The mechanism of action of 4-pentenylboronic acid primarily involves its role as a Lewis acid. The boron atom in the compound can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups. This property makes it useful in various catalytic processes and as a reagent in organic synthesis. In Suzuki-Miyaura coupling, the boronic acid reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond.

Comparison with Similar Compounds

    Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions.

    Methylboronic acid: Used in the synthesis of various organic compounds.

    Vinylboronic acid: Employed in the formation of carbon-carbon bonds.

Uniqueness: 4-Pentenylboronic acid is unique due to its pentenyl group, which provides additional reactivity and versatility in organic synthesis. Its ability to participate in a wide range of reactions, including oxidation, reduction, and substitution, makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

pent-4-enylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BO2/c1-2-3-4-5-6(7)8/h2,7-8H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPOYNGGXOZFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCC=C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469216
Record name 4-PENTENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886747-03-1
Record name 4-PENTENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pentenylboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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